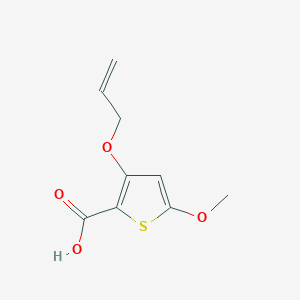

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid

Beschreibung

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at position 2, an allyloxy substituent at position 3, and a methoxy group at position 4. This compound is structurally poised for applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) and materials science (e.g., organic semiconductors) due to its conjugated thiophene backbone and functionalizable substituents .

Eigenschaften

Molekularformel |

C9H10O4S |

|---|---|

Molekulargewicht |

214.24 g/mol |

IUPAC-Name |

5-methoxy-3-prop-2-enoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C9H10O4S/c1-3-4-13-6-5-7(12-2)14-8(6)9(10)11/h3,5H,1,4H2,2H3,(H,10,11) |

InChI-Schlüssel |

CPAULLMSNKLGLG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(S1)C(=O)O)OCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Allyloxy)-5-Methoxythiophen-2-carbonsäure kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Allylierung von 5-Methoxythiophen-2-carbonsäure unter Verwendung eines Allylhalogenids in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung der Allyloxygruppe zu erleichtern.

Ein anderer Ansatz beinhaltet die Verwendung von Suzuki-Miyaura-Kupplungsreaktionen, bei denen ein Boronsäurederivat von 5-Methoxythiophen-2-carbonsäure mit einem Allylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base gekoppelt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-(Allyloxy)-5-Methoxythiophen-2-carbonsäure kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(Allyloxy)-5-Methoxythiophen-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder ein Aldehyd umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Elektrophile Reagenzien wie Brom oder Chlorierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole und Aldehyde.

Substitution: Halogenierte Thiophene.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(Allyloxy)-5-Methoxythiophen-2-carbonsäure hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein der Allyloxy- und Methoxygruppen kann seine Bindungsaffinität und Spezifität beeinflussen. Die Carbonsäuregruppe kann auch eine Rolle bei ihrer Wechselwirkung mit biologischen Molekülen durch Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen spielen.

Wirkmechanismus

The mechanism of action of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and methoxy groups can influence its binding affinity and specificity. The carboxylic acid group may also play a role in its interaction with biological molecules through hydrogen bonding and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following table summarizes key structural and functional differences between 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid and related thiophene derivatives:

Key Observations:

- Electronic Profile: The target compound’s methoxy and allyloxy groups donate electrons, enhancing aromatic ring electron density. In contrast, derivatives with halogens (e.g., Cl, Br) or nitriles (CN) exhibit electron-deficient rings, altering reactivity in cross-coupling or nucleophilic substitution reactions .

- Functional Group Diversity: The allyloxy group in the target compound offers unique reactivity for click chemistry or polymerization, unlike the methylthio or chloro groups in related compounds, which may limit further modification .

- Biological Relevance: Thiophene-2-carboxylic acids with methoxy/allyloxy substituents (as in the target) are hypothesized to mimic tyrosine or serine residues in kinase inhibition, whereas halogenated analogs (e.g., 4-Cl derivatives) may exhibit enhanced antimicrobial activity due to increased lipophilicity .

Physicochemical and Crystallographic Properties

- Crystal Packing: Thiophene derivatives with planar substituents (e.g., COOH, CN) exhibit hydrogen-bonded networks (e.g., 2.55 Å H-bond in ’s bromo-cyano derivative). The target compound’s allyloxy group may introduce steric hindrance, reducing crystallinity compared to simpler analogs .

- Solubility and Stability: The carboxylic acid group enhances water solubility, while allyloxy and methoxy groups increase lipophilicity compared to halogenated analogs. Stability under acidic/basic conditions varies with substituent lability (e.g., allyloxy may undergo hydrolysis under strong acids) .

Biologische Aktivität

3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular structure of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H12O4S |

| Molecular Weight | 252.29 g/mol |

| IUPAC Name | 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid |

Biological Activity Overview

Research into the biological activity of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid indicates several promising effects:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. The compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. In vitro assays indicated that it inhibits the proliferation of cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce reactive oxygen species (ROS) production was noted as a potential mechanism of action.

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced inflammation markers and cytokine production in response to lipopolysaccharide (LPS) stimulation, suggesting a role in modulating inflammatory responses.

The biological activity of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid is believed to involve several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.

- ROS Generation : Its ability to induce oxidative stress in cancer cells contributes to its anticancer effects.

- Cell Signaling Pathways : Research indicates that it may modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Researchers evaluated the antimicrobial efficacy of 3-(Allyloxy)-5-methoxythiophene-2-carboxylic acid against a panel of pathogenic bacteria.

- Results showed significant inhibition with an MIC value ranging from 10 to 50 µg/mL depending on the strain.

-

Anticancer Activity Assessment :

- A study focused on the effect of this compound on HeLa cells revealed a dose-dependent reduction in cell viability.

- Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 20 µM.

-

Inflammation Model :

- In vivo experiments using a carrageenan-induced paw edema model demonstrated that treatment with the compound significantly reduced paw swelling compared to control groups.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.